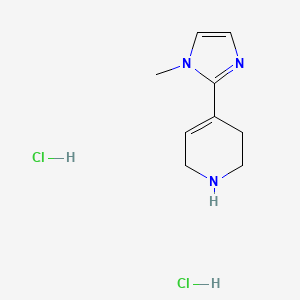

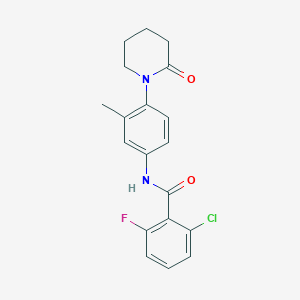

4-(1-Methylimidazol-2-yl)-1,2,3,6-tetrahydropyridine;dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Imidazole derivatives, such as 2-Methylimidazole, are organic compounds that are structurally related to imidazole . They are often white or colorless solids that are highly soluble in polar organic solvents and water . They are precursors to a range of drugs and are ligands in coordination chemistry .

Synthesis Analysis

The synthesis of imidazole derivatives has been a topic of interest in recent years . For instance, four manganese (II) coordination compounds with bis (1-methylimidazol-2-yl)ketone (BIK) of general formula Mn (BIK) 2 X 2 (X = Cl, Br, NO 3, ClO 4) were synthesized and characterized by elemental analysis, by UV–vis, and FTIR spectroscopies .Molecular Structure Analysis

The molecular structure of imidazole derivatives can be determined using various techniques. For example, two crystal structures of tris(azolyl)phosphines, PR3 [R′ = 1-methylimidazol-2-yl (1) or R′′ = 4-methylthiazol-2-yl (2)], and the crystal structure of the sulfurisation product of 2, R′′3PS (3), were determined .Chemical Reactions Analysis

The chemical reactions of imidazole derivatives can be complex and varied. For instance, the thermal behavior of the synthesized Mn (II) complexes was investigated using TG and DTG techniques .Physical And Chemical Properties Analysis

Imidazole derivatives often have unique physical and chemical properties. For example, 2-Methylimidazole is a white or colorless solid that is highly soluble in polar organic solvents and water .Applications De Recherche Scientifique

Bioactivation and Monoamine Oxidase B (MAO-B) Substrate Properties

- Yu and Castagnoli (1999) explored the MAO-B substrate properties of MPTP analogues, including 4-(1-methylimidazol-2-yl)-1,2,3,6-tetrahydropyridine. They found that except for this particular analogue, all compounds displayed good to excellent substrate properties. This research contributes to understanding the structural features responsible for biotransformation in Parkinsonian-inducing drugs (Yu & Castagnoli, 1999).

Anticancer Properties

- Redda and Gangapuram (2007) investigated substituted 1,3,4-oxadiazolyl tetrahydropyridines, which include structures similar to 4-(1-methylimidazol-2-yl)-1,2,3,6-tetrahydropyridine, for their anti-cancer activities. This study emphasizes the potential therapeutic applications of these compounds in cancer treatment (Redda & Gangapuram, 2007).

Dimerization and Tetrahydropyridine Derivatives

- Zarin, Liepin, Lavrinovich, and Aren (1974) researched the reduction of specific pyridinium salts, leading to the dimerization of 1,2-dihydropyridine derivatives. Their work helps in understanding the chemical behavior of related tetrahydropyridine compounds (Zarin et al., 1974).

Synthesis and Characterizations in Chemistry

- Zhang, Huang, Qiao, Zhang, Cao, Ding, Hang, Qin, and Song (2018) conducted research on synthesis and characterizations of certain thioureas, involving processes and methods that could be relevant to the synthesis of similar compounds like 4-(1-methylimidazol-2-yl)-1,2,3,6-tetrahydropyridine (Zhang et al., 2018).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-(1-methylimidazol-2-yl)-1,2,3,6-tetrahydropyridine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3.2ClH/c1-12-7-6-11-9(12)8-2-4-10-5-3-8;;/h2,6-7,10H,3-5H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKRJOSZDXJDAGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1C2=CCNCC2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1-Methyl-1h-imidazol-2-yl)-1,2,3,6-tetrahydropyridine dihydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[1-(2-Naphthalen-1-yloxyacetyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2557837.png)

![3-(2-chlorophenyl)-5-methyl-N-[2-(2-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]isoxazole-4-carboxamide](/img/structure/B2557841.png)

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B2557842.png)

![17-(4-Hydroxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B2557846.png)

![3-{4,8-dimethyl-7-[(3-methylbut-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B2557849.png)

![Methyl 4-{4-[4-(4-fluorophenyl)-2-pyrimidinyl]phenoxy}butanoate](/img/structure/B2557853.png)

![5-(cyclopentylthio)-1,3-dimethyl-7-propylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2557855.png)

![4-(2-Methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B2557857.png)

![1-(2,5-dimethoxyphenyl)-4-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2557858.png)